molecular formula C16H14N2O3S2 B2480684 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 896010-67-6

2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2480684
CAS No.: 896010-67-6
M. Wt: 346.42
InChI Key: BYTODVYVMWTRAL-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS Number: 896010-67-6) is a synthetic organic compound with the molecular formula C16H14N2O3S2 and a molecular weight of 346.42 g/mol. This high-purity benzamide derivative is provided for research applications in biochemistry and pharmacology. Compounds featuring the N-(thiazol-2-yl)benzamide scaffold are of significant research interest as novel pharmacological tools. Recent studies have identified analogs within this structural class as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, exhibiting state-dependent inhibition by potentially targeting the transmembrane and/or intracellular domains of the receptor . This mechanism-based activity makes such compounds valuable for exploring ZAC's physiological functions, which are presently not well elucidated . Furthermore, the 1,3,4-thiadiazole and related heterocyclic motifs, which share structural features with the thiazole and thiophene groups in this compound, are extensively investigated in medicinal chemistry for their versatile pharmacological actions, including potential applications in anticancer and antiviral research due to their ability to easily cross biological membranes and interact with various proteins . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols. For complete handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-12-6-3-5-10(14(12)21-2)15(19)18-16-17-11(9-23-16)13-7-4-8-22-13/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTODVYVMWTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then coupled with 2,3-dimethoxybenzoic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methoxy groups and thiazole ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of thiazoles and thiophenes have been shown to inhibit cancer cell proliferation effectively. The growth inhibition (GI50) values for related compounds range from 0.20 to 2.58 μM against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundGI50 (μM)Cancer Type
Compound A0.20Breast Cancer
Compound B1.50Prostate Cancer
Compound C2.58Lung Cancer

The proposed mechanism of action suggests that this compound may interact with tyrosine kinase receptors, similar to known anticancer agents like gefitinib .

Antimicrobial Activity

In addition to anticancer effects, compounds structurally related to 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide have demonstrated antimicrobial properties. Studies have shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that their solubility in water, alcohol, and ether may influence bioavailability. Factors such as the presence of solvents can significantly affect the compound's action and efficacy in biological systems .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or activating enzymatic functions. Additionally, the methoxy groups can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural similarities with several classes of benzamide-thiazole hybrids. Key analogues and their distinguishing features include:

N-(Thiazol-2-yl)Benzamide Derivatives

  • N-(5-Bromo-2-chlorobenzamido)thiazole derivatives (e.g., compounds 2b , 2c from ):
    • Structural Difference : Incorporation of bulky substituents (e.g., 4-tert-butyl or 4-ethylacetyl groups) on the thiazole ring.
    • Activity : Enhanced potency in zinc-activated channel (ZAC) inhibition compared to unsubstituted analogues, highlighting the role of steric and electronic effects .
    • Data :
Compound Thiazole Substituent ZAC Inhibition (IC₅₀) Efficacy (% Max Inhibition)
1 (Parent) None 10.2 µM 72%
2b 4-tert-Butyl 8.5 µM 85%
2c 4-Ethylacetyl 7.9 µM 88%

Multitarget Ligands for Alzheimer’s Disease

  • N-(Benzo[d]thiazol-2-yl)-4-((triazolyl)methoxy)benzamide derivatives (e.g., compound 33 from ): Structural Difference: Replacement of thiophene with a triazole-ether linker and benzo[d]thiazole. Activity: Dual inhibition of acetylcholinesterase (AChE) and amyloid-beta aggregation, with IC₅₀ values < 1 µM for AChE .

Diarylthiazole Derivatives

  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (from ):
    • Structural Difference : Sulfonamide and nitro groups instead of methoxy and thiophene.
    • Solubility : Lower aqueous solubility due to the nitro group, contrasting with the improved solubility of 2,3-dimethoxy derivatives .

Physicochemical Properties

Property 2,3-Dimethoxy-N-(4-(Thiophen-2-yl)Thiazol-2-yl)Benzamide N-(Benzo[d]thiazol-2-yl)-4-(Triazolyl)Benzamide 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)Thiazol-2-yl]Benzamide
Molecular Weight 357.4 g/mol 635.8 g/mol 486.5 g/mol
Melting Point Not reported 239–240°C 215–217°C
LogP ~3.1 (predicted) ~4.2 ~2.8
Hydrogen Bond Acceptors 5 9 7

Biological Activity

2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core with methoxy substituents and a thiazole-thiophene moiety, which contribute to its unique properties and biological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under acidic conditions to form the thiazole ring. This intermediate is then coupled with 2,3-dimethoxybenzoic acid to form the final product via amide bond formation using coupling reagents like EDCI and HOBt .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of thiazoles and thiophenes have been shown to inhibit cancer cell proliferation effectively. The growth inhibition (GI50) values for related compounds range from 0.20 to 2.58 μM against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundGI50 (μM)Cancer Type
Compound A0.20Breast Cancer
Compound B1.50Prostate Cancer
Compound C2.58Lung Cancer

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cancer progression. This compound may interact with tyrosine kinase receptors, similar to known anticancer agents like gefitinib .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Studies suggest that benzamide derivatives can exhibit broad-spectrum antibacterial activity, which is crucial for developing new antibiotics .

Case Studies

  • Study on Anticancer Activity : A study reported that a series of thiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the potential of compounds like this compound in targeted cancer therapy .
  • Antimicrobial Testing : In another investigation, compounds similar to this benzamide were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations, suggesting their potential as new antimicrobial agents .

Q & A

Q. Basic Characterization Strategies

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for biological assays) .

How can X-ray crystallography and computational tools elucidate the compound’s structural features?

Q. Advanced Structural Analysis

  • Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for the thiazole and benzamide moieties .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
  • PubChem Data : Canonical SMILES and InChI keys provide standardized structural descriptors for database comparisons .

What methodologies are used to investigate the compound’s biological activity and mechanism of action?

Q. Advanced Mechanistic Studies

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or viral proteases) to predict interaction sites .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KdK_d values) for protein-ligand interactions .
  • In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains . Anticancer potential is assessed via MTT assays on cancer cell lines .

How do structural modifications influence activity?

Q. Structure-Activity Relationship (SAR) Insights

  • Substituent Effects :

    Modification Impact Reference
    Methoxy → NitroEnhanced antimicrobial activity
    Thiophene → FluorophenylImproved solubility and bioavailability
    Thiazole → TriazoleAltered binding kinetics to ATP pockets
  • Rational Design : Bioisosteric replacements (e.g., thiophene for furan) balance lipophilicity and metabolic stability .

How can researchers resolve contradictions in synthetic yields or biological data?

Q. Advanced Data Reconciliation

  • Yield Optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) using response surface methodology .
  • Biological Replicates : Triplicate assays with statistical analysis (e.g., ANOVA) minimize variability in IC50_{50} or MIC values .
  • Cross-Validation : Compare NMR/X-ray data with computational models to confirm structural assignments .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Formulation Approaches

  • Prodrug Design : Introduce phosphate or acetate groups to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
  • Salt Formation : Hydrochloride salts increase stability for parenteral administration .

What reaction mechanisms govern the compound’s stability under physiological conditions?

Q. Advanced Mechanistic Chemistry

  • Hydrolysis : Amide bonds may degrade in acidic environments (e.g., stomach pH), studied via LC-MS degradation profiling .
  • Oxidation : Thiophene rings are susceptible to cytochrome P450-mediated oxidation; stabilize via fluorination .
  • Photodegradation : UV-Vis spectroscopy monitors light-induced decomposition pathways .

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